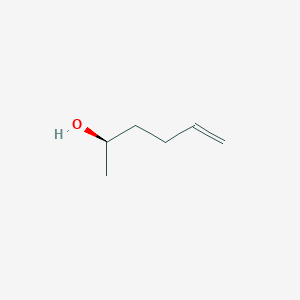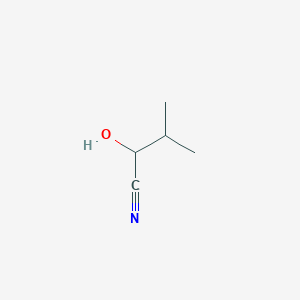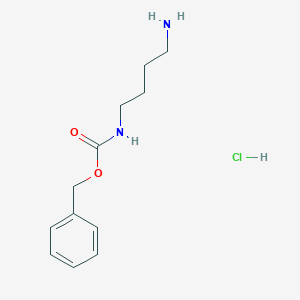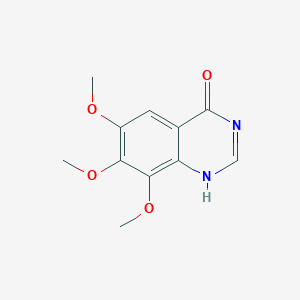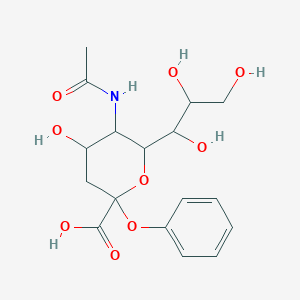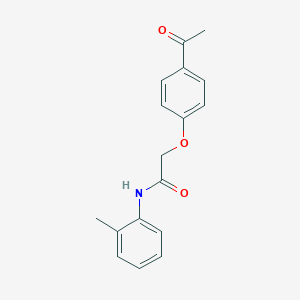
2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide
Übersicht
Beschreibung
The compound 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide is a chemical entity that can be categorized within the broader class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amide linkage. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential properties and reactivity of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acylation of amines or the reaction of acyl chlorides with aromatic compounds. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by chlorination . These methods suggest that the synthesis of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide could potentially be carried out through analogous acylation and aromatic substitution reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray crystallography. For example, the structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was determined using single-crystal X-ray diffraction, revealing a chiral layered absolute structure . The molecular structure is stabilized by various noncovalent interactions, including hydrogen bonds and weak C-H···π and Se···N interactions. These findings suggest that 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide may also exhibit a complex array of noncovalent interactions that stabilize its molecular conformation.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, often influenced by the presence of substituents on the aromatic rings. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the acetamide moiety. The conformational analysis of 2-chloro-N-(2-((diphenylphosphoryl)methyl)phenyl)acetamide indicated the possibility of intramolecular hydrogen bonding, which could influence its reactivity . These insights suggest that the reactivity of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide would be similarly influenced by its specific substituents and the intramolecular interactions they promote.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For example, the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide was studied, showing that its IR spectrum and dipole moment in solution are affected by the formation of a bifurcate hydrogen bond . Additionally, the cytotoxicity and redox profile of certain acetamide derivatives have been evaluated using in vitro assays, indicating potential biological activity . These studies imply that 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide could exhibit unique solvatochromic properties, biological activity, and other physicochemical characteristics that warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
- Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively studied for their commercial importance and biological effects on humans. Over the years, considerable data have been generated, enhancing our understanding of the biological consequences of exposure to these chemicals. This includes both toxicological effects and potential therapeutic applications in various fields, excluding specific drug use and dosage considerations (Kennedy, 2001).
Environmental Impact and Degradation
- The environmental impact and degradation pathways of acetamide derivatives, particularly in the context of water pollution and treatment, have been a subject of research. Advanced oxidation processes (AOPs) have been utilized to treat contaminants like acetaminophen, which leads to by-products including acetamide. This research contributes to understanding the environmental toxicology and potential methods for mitigating the impact of these compounds on ecosystems (Qutob et al., 2022).
Chemical Synthesis and Applications
- Studies on the synthetic pathways and applications of acetamide derivatives in organic chemistry have explored their utility in various chemical syntheses. For instance, the development of chemoselective N-acylation reagents based on acetamide derivatives highlights their importance in synthetic organic chemistry. These compounds serve as crucial intermediates or reagents in the synthesis of a wide range of chemical products, showcasing their versatility beyond pharmacological uses (Kondo & Murakami, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-16(12)18-17(20)11-21-15-9-7-14(8-10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRCFLNXLDXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368750 | |
| Record name | 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide | |
CAS RN |
17172-81-5 | |
| Record name | 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17172-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



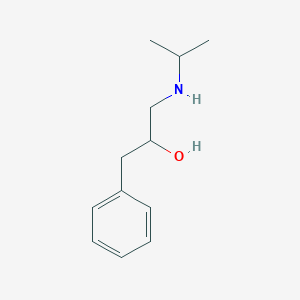

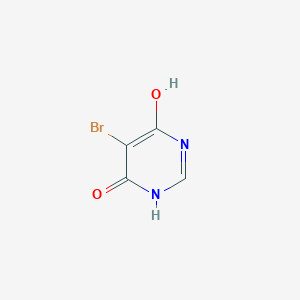

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)
